molecular formula C10H13NO B084568 4-ethenyl-N,N-dimethylbenzeneamine oxide CAS No. 13276-13-6

4-ethenyl-N,N-dimethylbenzeneamine oxide

Katalognummer: B084568
CAS-Nummer: 13276-13-6
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: AMAHCXRUCLJIPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethenyl-N,N-dimethylbenzeneamine oxide is a substituted benzeneamine derivative featuring an ethenyl group at the para position, an N,N-dimethylamine group, and an oxide moiety. For instance, 4-ethenyl-N,N-dimethylaniline (a precursor without the oxide group) has been utilized in fluorescence studies, where its anthracene-substituted analog demonstrated selective binding to c-MYC G-quadruplex DNA . The oxide moiety likely arises from oxidation of the tertiary amine, enhancing polarity and altering electronic properties, which could influence solubility and biological interactions. Such modifications are common in medicinal chemistry to optimize pharmacokinetics or target engagement .

Eigenschaften

CAS-Nummer

13276-13-6

Molekularformel

C10H13NO

Molekulargewicht

163.22 g/mol

IUPAC-Name

4-ethenyl-N,N-dimethylbenzeneamine oxide

InChI

InChI=1S/C10H13NO/c1-4-9-5-7-10(8-6-9)11(2,3)12/h4-8H,1H2,2-3H3

InChI-Schlüssel

AMAHCXRUCLJIPD-UHFFFAOYSA-N

SMILES

C[N+](C)(C1=CC=C(C=C1)C=C)[O-]

Kanonische SMILES

C[N+](C)(C1=CC=C(C=C1)C=C)[O-]

Andere CAS-Nummern

72878-77-4

Synonyme

Aniline, N,N-dimethyl-p-vinyl-, N-oxide (7CI,8CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Substituent Variations

4-(6-Iodo-H-Imidazo[1,2-a]Pyridin-2-yl)-N-Dimethylbenzeneamine (IMPY Derivatives) Structure: Features an imidazopyridine substituent at the para position. Application: High affinity for β-amyloid plaques in Alzheimer’s disease imaging . Key Data: Demonstrated Ki values in the nanomolar range (e.g., 1.4 nM for [¹²³I]IMPY in postmortem AD brain tissues) .

A-204197 (Oxadiazoline Derivative)

  • Structure : Contains a 1,3,4-oxadiazoline ring and trimethoxyphenyl group.
  • Application : Tubulin-binding agent with antimitotic activity, effective against drug-resistant tumor cell lines (IC₅₀ = 36–48 nM) .
  • Mechanism : Competes with colchicine for tubulin binding (Kᵢ = 0.75 μM) and inhibits polymerization (IC₅₀ = 4.5 μM) .

4,4’-Bithiophene-Bis(N,N-Dimethylbenzeneamine) (DMA-2T)

  • Structure : Bithiophene-linked dimer with dimethylamine groups.
  • Property : Exhibits photoluminescence due to extended conjugation, with absorption bands at 263 and 405 nm .

Functional Group Impact

  • Ethenyl Group : Enhances π-conjugation, critical for fluorescence applications (e.g., anthracene-substituted analogs in G-quadruplex sensing) .

Table 1: Comparative Analysis of Key Compounds

Compound Substituent/Functional Group Molecular Weight (g/mol) Key Property/Application Reference
4-Ethenyl-N,N-dimethylbenzeneamine oxide Ethenyl, N-oxide ~177.25 (estimated) Hypothesized fluorescence modulator
IMPY Derivatives Imidazopyridine, iodine ~474 (e.g., [¹²³I]IMPY) β-amyloid plaque imaging (Ki = 1.4 nM)
A-204197 Oxadiazoline, trimethoxyphenyl ~435 (estimated) Antimitotic agent (IC₅₀ = 36–48 nM)
DMA-2T Bithiophene, dimethylamine 322.15 Photoluminescence (λₑₓ = 405 nm)

Key Findings

Bioactivity :

  • IMPY derivatives and A-204197 highlight the importance of para-substituted aromatic amines in targeting proteins (amyloid plaques, tubulin) .
  • The oxide group in this compound may enhance binding to polar targets or reduce P-glycoprotein-mediated efflux, a common resistance mechanism in oncology .

Synthetic Routes :

  • Analogous compounds are synthesized via condensation (e.g., aldehyde-amine reactions in ) or nucleophilic substitution (e.g., acetyl chloride derivatization in ). Oxidation of the dimethylamine group to an N-oxide could employ reagents like m-CPBA or H₂O₂, as seen in related systems .

Vorbereitungsmethoden

Catalytic Methods for N-Oxide Synthesis

The third source ( ) highlights 2-methyl-6-nitrobenzoic anhydride (MNBA) and DMAPO as catalysts for macrolactamization. While this focuses on peptide synthesis, analogous catalytic systems might facilitate N-oxide formation:

Catalyst Role Conditions
DMAPOBase/activatorRoom temperature, dichloromethane solvent
MNBAAcyl-transfer promoter40°C, slow addition via syringe pump

Proposed Pathway :
Use of DMAPO in tandem with an oxidizing agent (e.g., H₂O₂) to enhance reaction efficiency.

Comparative Analysis of Methods

Based on available data, the most feasible approach is direct oxidation of the parent amine :

Method Advantages Challenges
H₂O₂ oxidationSimple, cost-effectivePotential overoxidation or side reactions
Catalytic (DMAPO/MNBA)High efficiency, controlled conditionsRequires specialized catalysts
High-pressure hydrogenationScalable for industrial useEnergy-intensive, safety risks

Key Considerations for Synthesis

  • Purification : N-oxides are hygroscopic; use anhydrous conditions during isolation ( ).

  • Stability : Store under inert atmosphere to prevent degradation.

  • Characterization : Confirm structure via NMR (e.g., upfield shift of N-methyl protons) and mass spectrometry.

Q & A

Q. What are the optimal synthetic routes for 4-ethenyl-N,N-dimethylbenzeneamine oxide, and how can purity be validated?

The compound is synthesized via nucleophilic substitution of 4-vinylbenzyl chloride with dimethylamine under basic conditions (e.g., in toluene or ethanol). Key steps include temperature control (40–60°C) and stoichiometric excess of dimethylamine to ensure complete substitution . Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (e.g., δ 2.2 ppm for N(CH₃)₂ and δ 5.2–6.8 ppm for the ethenyl group) .

Q. How does the electronic structure of this compound influence its reactivity?

The dimethylamino group acts as an electron donor via resonance, activating the benzene ring for electrophilic substitution (e.g., nitration or halogenation). The ethenyl group enables addition reactions (e.g., hydrohalogenation) and copolymerization with styrene derivatives. Computational studies (DFT) suggest a HOMO localized on the amine and ethenyl groups, explaining preferential oxidation at these sites .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for N(CH₃)₂ (δ 2.2–2.4 ppm), ethenyl protons (δ 5.2–6.8 ppm), and aromatic protons (δ 7.0–7.4 ppm) .
  • FT-IR : Identify N-H stretches (~3350 cm⁻¹) and C=C vibrations (~1630 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions (λmax ~260 nm) for tracking polymerization kinetics .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., antimicrobial activity) be resolved?

Inhibition studies report MIC values of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli but show variability due to assay conditions (e.g., pH, nutrient media). To resolve contradictions:

  • Standardize protocols using CLSI guidelines.
  • Perform dose-response curves with triplicate replicates.
  • Validate membrane disruption via fluorescent dye leakage assays .

Q. What experimental designs optimize copolymerization with styrene for functional materials?

Radical polymerization with AIBN initiator (1–2 mol%) in bulk or solution (e.g., DMF) at 70–80°C achieves high molecular weight (~50 kDa). Kinetic studies (GPC/SEC) reveal a reactivity ratio (r₁ = 0.8 for styrene; r₂ = 1.2 for the ethenyl monomer), favoring alternating copolymers. Tailor thermal stability (Tg ~120°C) by adjusting monomer feed ratios .

Q. What mechanisms underpin its anticancer activity, and how can selectivity be improved?

The compound induces apoptosis via microtubule destabilization (IC₅₀ = 12 µM in HeLa cells) and ROS generation (2-fold increase at 24h). To enhance selectivity:

  • Conjugate with tumor-targeting ligands (e.g., folate).
  • Encapsulate in pH-responsive nanoparticles.
  • Screen derivatives for reduced off-target effects using kinase profiling panels .

Q. How do oxidation byproducts affect catalytic applications, and how can they be mitigated?

Oxidation with KMnO₄ produces N-oxide derivatives, which can deactivate catalysts in hydrogenation reactions. Mitigation strategies:

  • Use milder oxidants (e.g., H₂O₂/acetic acid).
  • Purify via silica gel chromatography (ethyl acetate/hexane).
  • Monitor byproduct formation via LC-MS .

Methodological Guidance

Q. How should researchers design stability studies under varying storage conditions?

  • Thermal Stability : Accelerated aging at 40°C/75% RH for 6 months (monitor via HPLC).
  • Light Sensitivity : Expose to UV (254 nm) for 48h; quantify degradation with NMR.
  • Solution Stability : Test in DMSO/water (1:1) at 25°C; measure pH-dependent hydrolysis .

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

  • Molecular Docking (AutoDock Vina) : Screen derivatives against β-tubulin (PDB: 1SA0).
  • QSAR Models : Use CODESSA or MOE to correlate logP, polar surface area, and IC₅₀ values.
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Q. How can toxicity be evaluated in preclinical models?

  • Acute Toxicity : OECD 423 test in rodents (LD₅₀ > 500 mg/kg suggests low risk).
  • Genotoxicity : Ames test (TA98 strain) ± metabolic activation.
  • Chronic Exposure : 90-day oral gavage study; monitor hepatic/kidney biomarkers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.